2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol
Description
2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol is a complex organic compound characterized by the presence of a fluorine atom, a morpholine ring, and an amino group
Properties
IUPAC Name |
2-fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3/c1-17(9-12-2-3-15(20)14(16)8-12)10-13(19)11-18-4-6-21-7-5-18/h2-3,8,13,19-20H,4-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMNFJMFSDYUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)O)F)CC(CN2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol typically involves multiple steps, starting with the fluorination of phenol derivatives. The morpholine ring is introduced through nucleophilic substitution reactions, and the amino group is added via reductive amination processes. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to maximize efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used.
Substitution: : Nucleophiles like sodium azide (NaN3) and reaction conditions involving polar aprotic solvents are employed.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenols.
Reduction: : Amines and amides.
Substitution: : Various fluorinated and non-fluorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used to study enzyme inhibition and receptor binding. Its interactions with biological macromolecules provide insights into biochemical pathways and potential therapeutic targets.
Medicine
In the medical field, the compound is explored for its potential as a drug candidate. Its ability to modulate biological processes makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its properties are leveraged to create products with specific functionalities and applications.
Mechanism of Action
The mechanism by which 2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol exerts its effects involves binding to specific molecular targets. The fluorine atom enhances its binding affinity, while the morpholine ring and amino group interact with biological targets to modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(morpholinomethyl)phenol
4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol
2-Fluoro-4-(aminomethyl)phenol
Uniqueness
2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol stands out due to its combination of fluorine, morpholine, and amino groups, which confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
